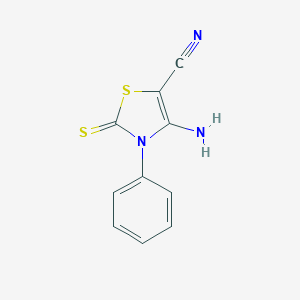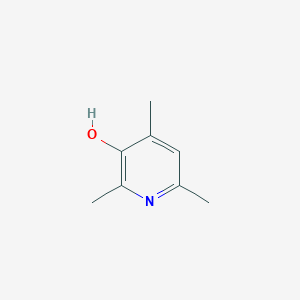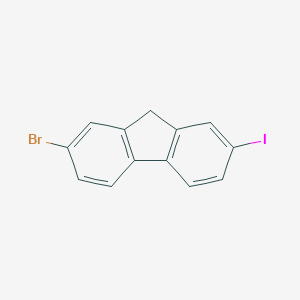
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride, also known as 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride, is a useful research compound. Its molecular formula is C44H38Cl4N8 and its molecular weight is 820.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy (PDT)
This compound is used in Photodynamic Therapy , a treatment that uses photosensitizing agents, alongside light to produce a form of oxygen that kills nearby cells . By absorbing light and transferring the energy to oxygen molecules, it creates reactive oxygen species that can destroy cancer cells, bacteria, and other pathogens.
Solar Energy Conversion
Metalloporphyrins, such as this compound, are studied for their potential in solar energy conversion systems . They can act as light-harvesting centers due to their strong absorption in the visible spectrum and their ability to transfer electrons efficiently.
Material Science
Due to its thermal stability and electronic properties, this compound is being investigated for its application in creating nanostructured materials . These materials have potential uses in electronics, photonics, and as components in high-performance devices .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride can be achieved through the reaction of 1-methylpyridin-2-amine and 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin followed by chlorination with thionyl chloride.", "Starting Materials": [ "1-methylpyridin-2-amine", "5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin", "thionyl chloride" ], "Reaction": [ "Dissolve 1-methylpyridin-2-amine in a solvent such as ethanol", "Add 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin to the solution and stir for several hours at room temperature", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Add thionyl chloride dropwise to the reaction mixture while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature and filter off any precipitated solids", "Wash the solids with a suitable solvent such as diethyl ether", "Dry the product under vacuum to obtain 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride as a purple solid" ] } | |
CAS-Nummer |
129051-18-9 |
Produktname |
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
Molekularformel |
C44H38Cl4N8 |
Molekulargewicht |
820.6 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI-Schlüssel |
OSIOZWNIFANUES-UHFFFAOYSA-K |
SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Reinheit |
95% |
Synonyme |
meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



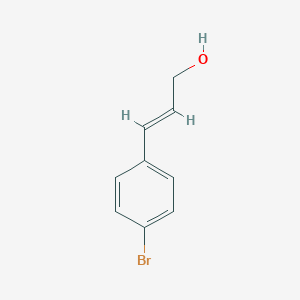
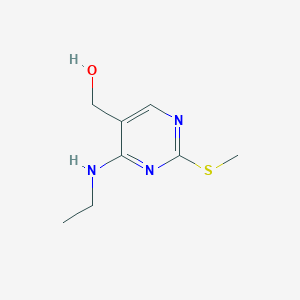

![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)


